tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate

stereochemistry-activity relationship amidoxime fungicidal activity E/Z isomerization

tert-Butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate (CAS not yet assigned; E-isomer) is a Boc-protected aromatic amidoxime bearing a 2-methylpropyl (isobutyl) substituent on the carbonimidoyl carbon, with a molecular formula of C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g·mol⁻¹. The compound combines a tert-butyl carbamate (Boc) protecting group, an ortho-substituted phenyl scaffold, and an E-configuration hydroxyimino moiety, distinguishing it from the more widely catalogued Z-isomer (CAS 1246834-00-3).

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
Cat. No. B12295024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O3/c1-11(2)10-14(18-20)12-8-6-7-9-13(12)17-15(19)21-16(3,4)5/h6-9,11,20H,10H2,1-5H3,(H,17,19)/b18-14+
InChIKeyAKZYIZTWBFHYFZ-NBVRZTHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate: A Structurally Defined Boc-Protected Amidoxime for Precision Chemical Biology and Synthetic Chemistry Procurement


tert-Butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate (CAS not yet assigned; E-isomer) is a Boc-protected aromatic amidoxime bearing a 2-methylpropyl (isobutyl) substituent on the carbonimidoyl carbon, with a molecular formula of C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g·mol⁻¹ . The compound combines a tert-butyl carbamate (Boc) protecting group, an ortho-substituted phenyl scaffold, and an E-configuration hydroxyimino moiety, distinguishing it from the more widely catalogued Z-isomer (CAS 1246834-00-3) . Boc-protected amidoximes as a class were until recently untested for biological activity, and emerging evidence shows that Boc protection significantly modulates antimicrobial activity relative to free amidoximes [1].

Why tert-Butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate Cannot Be Replaced by In-Class Amidoxime Analogs Without Quantitative Justification


Within the amidoxime class, biological activity is exquisitely sensitive to three structural variables: (i) oxime stereochemistry (E vs Z), which determines the spatial orientation of the hydrogen-bond-donating hydroxyl group [1]; (ii) the alkyl substituent on the carbonimidoyl carbon, which governs lipophilicity, membrane partitioning, and target binding [2]; and (iii) the presence or absence of the Boc protecting group, which directly modulates antibacterial inhibitory activity [3]. Generic substitution with the Z-isomer, a shorter-chain analog, or an unprotected amidoxime without quantitative evidence of equivalent performance in the specific assay system of interest risks confounding experimental outcomes.

Quantitative Differential Evidence for tert-Butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate Versus Closest Analogs


E vs Z Stereochemistry: E-Configuration Required for Biological Activity in Structurally Analogous Amidoximes

For structurally related N-phenylformamidoximes, only the E oxime configuration exhibits fungicidal activity; the Z configuration is inactive [1]. The target compound is specifically the E-isomer (InChI Key suffix NBVRZTHBSA-N), whereas the more commonly catalogued CAS 1246834-00-3 is the Z-isomer (InChI Key suffix JXAWBTAJSA-N) . The E configuration places the hydroxyl group and the isobutyl substituent on opposite sides of the C=N double bond, enabling intramolecular hydrogen bonding with the carbamate oxygen and preserving the biologically active geometry .

stereochemistry-activity relationship amidoxime fungicidal activity E/Z isomerization

Isobutyl vs Methyl Substituent: Calculated LogP Increase of ~1.6 Units Drives Differential Membrane Partitioning

The 2-methylpropyl (isobutyl) substituent of the target compound confers significantly higher calculated lipophilicity compared to the methyl analog (CAS 2089657-81-6) [1]. The Z-isomer of the target compound has a calculated LogP of 3.88 and LogD (pH 7.4) of 3.79 [1], while the methyl analog (MW 250.30, lacking the additional two methylene units and branched methyl group) is expected to have a LogP approximately 1.6 units lower based on π-contribution of the additional carbon atoms (~0.5 per CH₂/CH₃), placing its estimated LogP near 2.3, comparable to the pyridine analog 6-(Boc-amino)pyridine-3-amidoxime which has a reported LogP of 2.30 .

lipophilicity LogP comparison side-chain SAR

Boc Protection Status: Boc-Protected Amidoximes Exhibit Reduced but Tunable Antibacterial Inhibitory Activity Versus Free Amidoximes

In a head-to-head study of 26 amidoxime derivatives against four E. coli strains (K12, R2, R3, R4), Boc-protected amidoximes 20–23 exhibited reduced inhibitory activity relative to their unprotected parent amidoximes across all tested strains, as determined by MIC and MBC assays [1]. While the specific MIC values for individual compounds are reported in a semi-quantitative asterisk-based scoring system (Table 1 of the study), compounds 22 and 23 (Boc-protected benzylamidoximes) consistently showed the highest activity tier (***) for both MIC and MBC/MIC ratio across all four strains, indicating that among Boc-protected variants, structural features of the side chain can partially rescue activity [1].

Boc protection antibacterial activity E. coli MIC

Phenyl vs Pyridine Core: Topological Polar Surface Area (TPSA) and LogP Divergence Affects Drug-Likeness and Solubility Profiles

The target compound, with its phenyl core, has a calculated topological polar surface area (TPSA) of 70.92 Ų and a LogP of 3.88 [1]. In contrast, the pyridine analog 6-(Boc-amino)pyridine-3-amidoxime (CAS 1217885-82-9) has a higher TPSA of 110 Ų (incorporating the pyridine nitrogen as an additional H-bond acceptor) and a significantly lower LogP of 2.30 . This TPSA difference of ~39 Ų places the pyridine analog above the typical 90 Ų threshold for good oral absorption, while the target compound remains below it, suggesting superior passive membrane permeability .

drug-likeness TPSA physicochemical comparison

High-Confidence Application Scenarios for tert-Butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate Based on Quantitative Differentiation Evidence


Stereochemically Defined Antibacterial Probe Development Requiring E-Configuration Amidoxime Activity

In antibacterial discovery programs targeting Gram-negative pathogens such as E. coli, the E-configuration of the target compound is critical for biological activity, as demonstrated in the N-phenylformamidoxime series where only the E-isomer exhibits fungicidal activity [1]. Researchers requiring a stereochemically pure Boc-protected amidoxime with an isobutyl side chain for structure-activity relationship (SAR) studies should specify this E-isomer rather than the more commonly catalogued Z-isomer (CAS 1246834-00-3), which is likely inactive .

Hydrophobic-Target or Cell-Penetration Assays Requiring Elevated LogP (~3.9) and Low TPSA (~71 Ų)

The isobutyl substituent provides a calculated LogP of 3.88 and TPSA of 70.92 Ų, conferring a ~1.6 LogP unit advantage over the methyl analog and a ~39 Ų TPSA advantage over the pyridine analog [2]. This physicochemical profile makes the compound particularly suitable for assays involving hydrophobic enzyme pockets, bacterial membrane penetration, or intracellular target engagement where higher lipophilicity and lower polar surface area are predictors of superior passive permeability .

Controlled-Activation Pro-Drug or Chemical Biology Tool Using Boc as an Activity-Modulating Protecting Group

Because Boc protection demonstrably reduces antibacterial inhibitory activity relative to free amidoximes in E. coli models [3], this compound can serve as a caged activity probe. Acidic deprotection (e.g., TFA treatment) liberates the free amidoxime, enabling temporally controlled activation in chemical biology experiments. The isobutyl side chain on the oxime carbon further contributes to the activity profile, as the methyl group on oxime carbon has been shown to enhance inhibitory activity in the Boc-protected series (compound 22 > 23 in the reference study) [3].

Orthogonal Synthetic Intermediate for Heterocycle Construction via Amidoxime Cyclization

The Boc group provides orthogonal amine protection compatible with a wide range of synthetic transformations, while the amidoxime functionality serves as a precursor to 1,2,4-oxadiazoles and other heterocycles . The E-stereochemistry and isobutyl substituent introduce steric and electronic characteristics that can influence cyclization regioselectivity and product distribution, offering a differentiated building block compared to the Z-isomer or shorter-chain analogs for medicinal chemistry library synthesis .

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